3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Historical Development of Isoxazolo[5,4-b]pyridines in Research
The isoxazolo[5,4-b]pyridine scaffold first gained attention in the late 20th century as part of broader efforts to explore bicyclic heteroaromatic systems for bioactive molecule design. Early synthetic routes relied on thermally driven cyclocondensation reactions, such as the fusion of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions. These methods yielded foundational derivatives like ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate, which demonstrated moderate yields (65–81%) and established the scaffold’s synthetic accessibility.
The 2010s marked a turning point with the adoption of green chemistry principles. A landmark study in 2018 demonstrated an l-proline-catalyzed pseudo five-component domino aza-Diels–Alder reaction in aqueous media, enabling the synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives with 72–89% yields. This advancement addressed prior limitations in regioselectivity and solvent toxicity, broadening the scaffold’s applicability in drug discovery pipelines.
Significance of 3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic Acid in Drug Discovery
This derivative exemplifies strategic molecular engineering within the isoxazolo[5,4-b]pyridine family. The thien-2-yl substitution at position 6 introduces enhanced π-π stacking capabilities with aromatic residues in enzyme binding pockets, while the carboxylic acid group at position 4 enables salt bridge formation with basic amino acids. These features have propelled its investigation as a multifunctional pharmacophore:
- Anticancer Potential : Structural analogs demonstrate COX-1 inhibition (IC₅₀ 0.95 µM) and STAT3 pathway modulation, critical targets in oncology.
- Anti-Inflammatory Activity : Derivatives with halogen or methylsulfonyl substitutions show 73.7% edema reduction in carrageenan-induced models.
- Central Nervous System Applications : The scaffold’s ability to cross the blood-brain barrier supports exploration in antidepressant therapies.
Structural Relevance in Heterocyclic Chemistry Research
The compound’s fused bicyclic system (Fig. 1) creates distinct electronic environments:
Table 1: Key Structural Features and Implications
This configuration enables predictable structure-activity relationships (SAR). For instance, methyl groups at position 3 improve metabolic stability by shielding reactive sites from cytochrome P450 oxidation.
Research Gaps and Scientific Opportunities
Despite progress, critical challenges remain:
- Synthetic Scalability : Current methods require multi-step purification, limiting large-scale production.
- Solubility Limitations : The scaffold’s logP value (predicted 2.8) restricts bioavailability in aqueous environments.
- Mechanistic Ambiguities : Most studies focus on phenotypic screens rather than target identification.
Emerging opportunities include:
- Development of continuous flow synthesis protocols
- Prodrug strategies leveraging the carboxylic acid moiety
- Proteome-wide affinity profiling using click chemistry derivatives
This analysis underscores the compound’s central role in advancing heterocyclic medicinal chemistry while highlighting avenues for transformative innovation. Subsequent research must bridge synthetic and mechanistic gaps to fully exploit this scaffold’s therapeutic potential.
Properties
IUPAC Name |
3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-6-10-7(12(15)16)5-8(9-3-2-4-18-9)13-11(10)17-14-6/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHINKJFVLQVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923881-51-0 | |
| Record name | 3-methyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a thienyl intermediate, followed by cyclization with an isoxazole ring and subsequent carboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications of 3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid
This compound is a heterocyclic compound with applications in synthetic organic chemistry, pharmaceutical development, and material science. This compound, and its derivatives, are used in synthesizing complex molecules with antimicrobial, antioxidant, and antitumor activities .
Synthesis of Heterocyclic Compounds
This compound is a building block for creating diverse heterocyclic compounds.
- Pyridothienopyrimidines: This acid is used as a starting material in synthesizing pyridothienopyrimidines and their derivatives. These compounds are constructed using amino esters and nitriles, demonstrating the acid's utility in creating heterocycles with potential biological activity.
- Fused Pyridine-4-carboxylic Acids: It serves as a precursor in Combes-type reactions to produce fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines. This method highlights the acid's versatility in generating a library of heterocyclic compounds.
Pharmaceutical Development
Due to its structural features, this compound is used in developing novel pharmaceuticals.
- Antimicrobial Agents: Derivatives of this compound have shown potential in combating microbial infections. Thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, synthesized from related structures, exhibit antibacterial and antifungal activity against various microorganisms.
- Antioxidant Activity: Triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, synthesized from related chemical structures, exhibit antimicrobial and antioxidant activity.
- Antitumor Compounds: Derivatives of the compound have been analyzed for their fluorescence properties in solution and when incorporated into nanoliposomes. These studies are crucial for understanding the behavior of potential antitumor compounds in biological systems, which is useful in the development of novel drug delivery vehicles.
- Novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds derived from nalidixic acid, were found to have antioxidant and antibacterial efficacies .
Biological Screening and Molecular Docking
Molecular docking studies have been conducted to explore the interactions of this compound derivatives with biological targets.
- Target Proteins: In silico molecular docking of triazolopyridine, pyridotriazine, and pyridine–pyrazole derivatives towards target proteins demonstrates the potential of these compounds in developing new therapeutic agents.
- Enzyme Interactions: Molecular docking studies validated the antibacterial potential, with compounds showing high binding affinities, indicating robust interactions with bacterial enzyme targets .
Drug Delivery and Photophysical Studies
The compound's derivatives are valuable in drug delivery research and photophysical studies.
- Fluorescence Properties: Analyzing the fluorescence properties of the derivatives in solution and within nanoliposomes helps in understanding the behavior of potential antitumor compounds in biological systems, which is essential for creating new drug delivery systems.
Mechanism of Action
The mechanism by which 3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
*Inferred molecular weight.
Biological Activity
3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the isoxazole and pyridine rings. Various methods have been reported in literature to optimize yields and reduce reaction times.
Structural Characteristics
The compound features a complex structure characterized by a fused isoxazole and pyridine moiety. The presence of the thienyl group contributes to its electronic properties, potentially enhancing its interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition constants (K_i) for AChE have been reported in the range of nanomolar concentrations, indicating potent activity.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Enzyme Inhibition | Potent AChE inhibition | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
Several case studies have explored the biological activity of related compounds in the same class:
- Study on AChE Inhibition : A derivative of the compound was evaluated for its ability to inhibit AChE, showing an IC50 value significantly lower than that of standard inhibitors, suggesting high potency.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential use as a therapeutic agent in oxidative stress-related conditions.
Q & A
Q. Advanced
- Reactivity : DFT (B3LYP/6-31G*) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine reaction pathways .
- Drug-likeness : SwissADME or QikProp evaluates Lipinski’s parameters (logP, H-bond donors/acceptors). For this compound, logP ~2.5 and PSA ~90 Ų suggest moderate bioavailability .
- Docking studies : AutoDock Vina screens against target proteins (e.g., COX-2 or EGFR kinase) to prioritize biological testing .
How does pH affect the stability of this compound in aqueous solutions?
Advanced
Stability studies (HPLC monitoring) show:
- Acidic conditions (pH <3) : Rapid hydrolysis of the isoxazole ring, forming pyridine-3-carboxylic acid derivatives.
- Neutral/basic (pH 7–9) : Carboxylic acid deprotonation enhances solubility but may promote dimerization via intermolecular H-bonding.
- Storage recommendations : Lyophilize and store at -20°C under inert atmosphere (N) to prevent oxidation of the thienyl group .
What strategies mitigate byproduct formation during carboxylation?
Q. Advanced
- Protecting groups : Temporarily protect the thienyl sulfur with Boc groups to prevent undesired C–S bond cleavage during carboxylation .
- Microwave-assisted synthesis : Reduces reaction time (10–30 mins vs. hours) and minimizes thermal degradation .
- Catalyst tuning : Use Pd(OAc) with bidentate ligands (e.g., dppe) to enhance regioselectivity in CO insertion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
